

head-to-head comparison of LP-935509 and BMS-986176 in preclinical studies

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Compound of Interest		
Compound Name:	LP-935509	
Cat. No.:	B608648	Get Quote

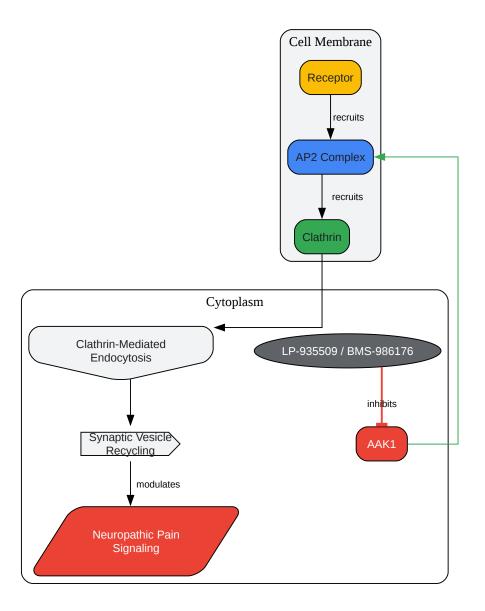
Head-to-Head Preclinical Comparison: LP-935509 vs. BMS-986176

In the landscape of novel therapeutic agents for neuropathic pain, two potent and selective inhibitors of Adaptor-Associated Kinase 1 (AAK1), **LP-935509** and BMS-986176 (also known as LX-9211), have emerged as promising candidates. Both compounds have demonstrated significant efficacy in various preclinical models, warranting a detailed comparison of their pharmacological profiles. This guide provides an objective, data-driven comparison of **LP-935509** and BMS-986176 based on available preclinical data, aimed at researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting AAK1 in Neuropathic Pain

Both **LP-935509** and BMS-986176 exert their therapeutic effects by inhibiting AAK1, a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis.[1] This process is vital for synaptic vesicle recycling and receptor trafficking, which are implicated in the sensitization of pain pathways. By inhibiting AAK1, these compounds are thought to modulate neuronal signaling and reduce the hyperexcitability associated with neuropathic pain.





phosphorylates (activates)

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Caption: AAK1 Signaling Pathway Inhibition.



In Vitro Potency and Selectivity

A direct comparison of the in vitro potency reveals that both molecules are highly potent inhibitors of AAK1. **LP-935509** exhibits an IC50 of 3.3 nM and a Ki of 0.9 nM, acting as an ATP-competitive inhibitor.[2][3] BMS-986176 demonstrates a comparable potency with an IC50 of 2 nM for AAK1.[1]

In terms of selectivity, **LP-935509** also shows inhibitory activity against closely related kinases, BIKE (IC50 = 14 nM) and GAK (IC50 = 320 nM).[2][4] BMS-986176 is described as a highly selective AAK1 inhibitor.[1][5]

Parameter	LP-935509	BMS-986176
Target	AAK1	AAK1
IC50	3.3 nM[2][4]	2 nM[1]
Ki	0.9 nM[2]	Not Reported
Selectivity	BIKE (IC50 = 14 nM), GAK (IC50 = 320 nM)[2][4]	Highly Selective

Preclinical Efficacy in Neuropathic Pain Models

Both compounds have demonstrated robust efficacy in rodent models of neuropathic pain. **LP-935509** has shown dose-dependent reversal of thermal hyperalgesia, cold allodynia, and mechanical allodynia in the chronic constriction injury (CCI) model, with ED50 values ranging from 2 mg/kg to 10 mg/kg.[6] It is also effective in the streptozotocin (STZ) model of diabetic neuropathy.[7][8]

BMS-986176 has also shown excellent efficacy in two rodent neuropathic pain models.[5][9] While specific dosage and efficacy data from these models are not detailed in the provided search results, its advancement into Phase II clinical trials for diabetic peripheral neuropathic pain and postherpetic neuralgia underscores its significant preclinical efficacy.[5][7]



Model	LP-935509	BMS-986176
Chronic Constriction Injury (CCI)	Dose-dependent reversal of hyperalgesia and allodynia (ED50: 2-10 mg/kg)[6]	Effective[10]
Streptozotocin (STZ) - Diabetic Neuropathy	Effective in reducing pain responses[7][8]	Effective
Spinal Nerve Ligation (SNL)	Dose-dependent reversal of mechanical allodynia[11]	Not Reported
Formalin Test	Dose-dependent reduction in phase II paw flinches[11]	Not Reported

Pharmacokinetic Properties

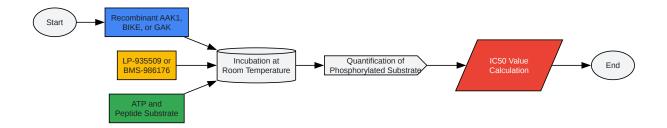
Both **LP-935509** and BMS-986176 are orally bioavailable and brain-penetrant, which are critical attributes for treating central nervous system disorders like neuropathic pain. **LP-935509** has 100% oral bioavailability in mice and 50% in rats, with a plasma half-life of 3.6 hours and 4.0 hours, respectively.[2][12] It exhibits a high brain-to-plasma ratio, typically between 3 and 4 in mice and 2.3 in rats.[2][12]

BMS-986176 is also characterized by excellent CNS penetration, with an average brain-to-plasma ratio of 20 in rats.[5][9] It has demonstrated favorable pharmacokinetic properties in preclinical species, leading to its selection for clinical development.[5]

Parameter	LP-935509	BMS-986176
Oral Bioavailability	100% (mice), 50% (rats)[2][12]	Favorable in rat and dog[13]
Plasma Half-life	3.6 hours (mice), 4.0 hours (rats)[2][12]	Reasonable across species[13]
Brain-to-Plasma Ratio	~3-4 (mice), 2.3 (rats)[2][12]	20 (rat)[5][9]

Experimental Protocols In Vitro Kinase Inhibition Assay





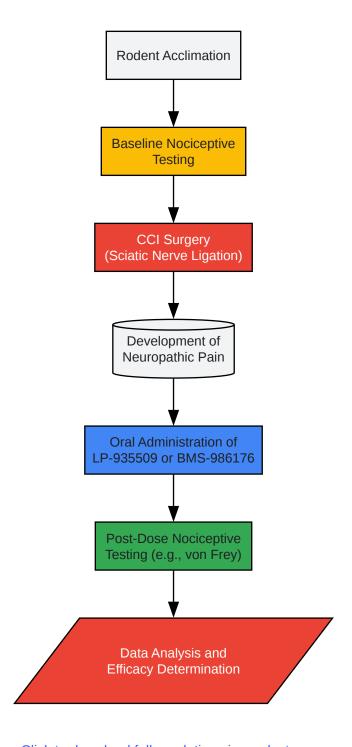
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Caption: In Vitro Kinase Inhibition Workflow.

To determine the in vitro potency of the compounds, a biochemical kinase assay is performed. Recombinant AAK1, BIKE, and GAK enzymes are incubated with varying concentrations of the test compound (**LP-935509** or BMS-986176) in the presence of ATP and a specific peptide substrate. The reaction is allowed to proceed at room temperature for a defined period. The extent of substrate phosphorylation is then quantified, typically using a mobility shift assay or radiometric methods. The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curve.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain





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Caption: CCI Neuropathic Pain Model Workflow.

The CCI model is a widely used surgical model to induce neuropathic pain in rodents. Following a period of acclimation, baseline nociceptive thresholds are determined using methods such as the von Frey test (for mechanical allodynia) and the Hargreaves test (for thermal hyperalgesia). Subsequently, surgery is performed on one hind limb to loosely ligate



the sciatic nerve. After a recovery period to allow for the development of neuropathic pain, the animals are treated with either the test compound (**LP-935509** or BMS-986176) or a vehicle control via oral gavage. Nociceptive testing is then repeated at various time points post-dosing to assess the compound's ability to reverse the established pain behaviors.

Summary and Conclusion

Both **LP-935509** and BMS-986176 are potent, orally bioavailable, and brain-penetrant AAK1 inhibitors with compelling preclinical data supporting their development for neuropathic pain. While both compounds exhibit similar high potency against AAK1, BMS-986176 is noted to have a significantly higher brain-to-plasma ratio in rats. **LP-935509** has been extensively characterized in multiple neuropathic pain models, with clear dose-dependent efficacy established. The advancement of BMS-986176 into clinical trials speaks to its robust preclinical profile. The choice between these compounds for further research or development may depend on specific factors such as the desired pharmacokinetic profile, selectivity against related kinases, and the specific type of neuropathic pain being targeted. This guide provides a foundational comparison to aid in such decisions.

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